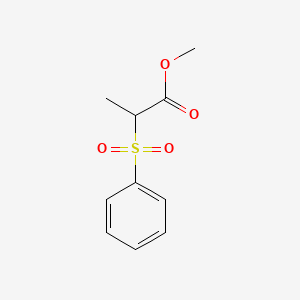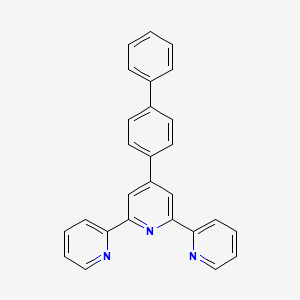
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the class of terpyridines It is characterized by the presence of a biphenyl group attached to a terpyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromobiphenyl with 2,2’:6’,2’‘-terpyridine-4’-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials for optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials with specific functionalities, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the terpyridine moiety. This coordination can lead to the formation of stable metal complexes that exhibit unique electronic, magnetic, and catalytic properties. The biphenyl group enhances the compound’s ability to interact with various substrates, making it a versatile ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
2,2’6’,2’'-Terpyridine: A parent compound with similar coordination properties but lacking the biphenyl group.
4,4’-Bipyridine: Another bipyridine derivative with different electronic properties due to the absence of the terpyridine core.
5,5’‘-Bis(4-biphenylyl)-2,2’5’,2’'-terthiophene: A related compound with a thiophene core instead of a terpyridine core.
Uniqueness: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is unique due to the combination of the biphenyl and terpyridine moieties, which imparts distinct electronic and steric properties. This makes it a valuable ligand for the synthesis of metal complexes with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C27H19N3 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H19N3/c1-2-8-20(9-3-1)21-12-14-22(15-13-21)23-18-26(24-10-4-6-16-28-24)30-27(19-23)25-11-5-7-17-29-25/h1-19H |
Clé InChI |
KASNEZRELMXILE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

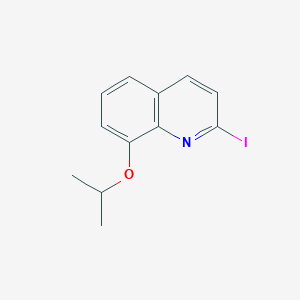

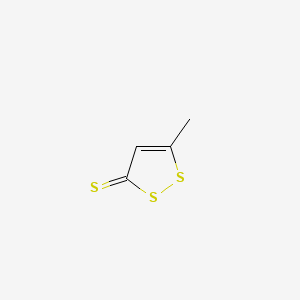



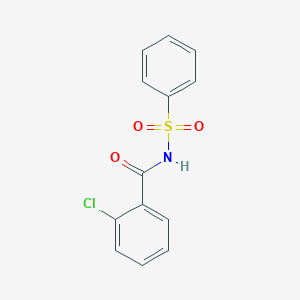
![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)


